molecular formula C16H17N3O5S B2690313 N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide CAS No. 300375-26-2

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2690313
CAS No.: 300375-26-2
M. Wt: 363.39
InChI Key: KSKAPXZQBIVNAS-UHFFFAOYSA-N
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Description

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C16H17N3O5S and a molecular weight of 363.395 g/mol . This compound is known for its unique chemical structure, which includes a morpholine ring, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-morpholin-4-yl-aniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: The major product is N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The morpholine ring and sulfonamide group contribute to the compound’s ability to bind to enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide
  • N-(4-Morpholin-4-yl-phenyl)-2-chlorobenzenesulfonamide
  • N-(4-Morpholin-4-yl-phenyl)-2-methylbenzenesulfonamide

Uniqueness

N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-19(21)15-3-1-2-4-16(15)25(22,23)17-13-5-7-14(8-6-13)18-9-11-24-12-10-18/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAPXZQBIVNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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